Ferroxamine

Clinical pharmacokinetics Iron chelation monitoring Therapeutic drug monitoring

Ferroxamine (CAS 14836-73-8; also termed ferrioxamine B) is the hexadentate iron(III) complex of the trihydroxamate siderophore desferrioxamine B (DFO). Its molecular formula is C₂₅H₄₅FeN₆O₈ with a molecular weight of 613.51 g·mol⁻¹.

Molecular Formula C25H48FeN6O8+3
Molecular Weight 616.5 g/mol
Cat. No. B1216861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerroxamine
Synonymsferrioxamine
ferrioxamine B
ferrioxamine B mesylate
ferrioxamine B, 55Fe-labeled
ferrioxamine B, monomethanesulfonate salt
ferroxamine
Molecular FormulaC25H48FeN6O8+3
Molecular Weight616.5 g/mol
Structural Identifiers
SMILESCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.[Fe+3]
InChIInChI=1S/C25H48N6O8.Fe/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);/q;+3
InChIKeyBLMKUGGNEDBRRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferroxamine (Ferrioxamine B) – Iron(III)-Desferrioxamine Complex for Chelation Pharmacokinetics, Siderophore Research & Microbial Selectivity Assays


Ferroxamine (CAS 14836-73-8; also termed ferrioxamine B) is the hexadentate iron(III) complex of the trihydroxamate siderophore desferrioxamine B (DFO). Its molecular formula is C₂₅H₄₅FeN₆O₈ with a molecular weight of 613.51 g·mol⁻¹ [1]. The compound is the actual iron-chelated metabolite formed in vivo following DFO administration and constitutes the predominant iron-excreted species in urine [2]. Ferroxamine belongs to the ferrioxamine siderophore family, which plays distinct, non-interchangeable roles in clinical iron-chelation monitoring, microbial iron acquisition, and marine iron biogeochemistry.

Chelation pharmacokinetic standard – ferrioxamine as the primary iron-chelated metabolite for PK assay development and validation.
Siderophore iron-speciation probe – calibrant for strongest natural Fe-binding ligand class in marine biogeochemistry.
Selective microbial enrichment supplement – ferrioxamine E supports Salmonella recovery via FoxA receptor-mediated uptake.

Why Ferroxamine Cannot Be Replaced by Free Desferrioxamine, Aluminoxamine, or Alternative Siderophores in Quantitative Research & Procurement


Although desferrioxamine (DFO), aluminoxamine, and other siderophores (e.g., amphibactins, ferrichrome) also bind iron, ferroxamine possesses a quantitatively distinct pharmacokinetic profile, metal-complex stability, and biological recognition pattern that preclude simple substitution [1][2]. The Fe(III)-chelated complex exhibits a >20‑fold higher renal clearance, a 3‑fold smaller volume of distribution, and an extended half‑life of up to 24.6 h in iron‑overloaded subjects compared with free DFO [1]. Moreover, ferrioxamine‑type siderophores display conditional stability constants (log K 14.0‑14.4) that are over 100‑fold greater than those of amphibactins (log K 12.0‑12.5), and ferrioxamine E uniquely enables recovery of Salmonella from a 10³–10⁴‑fold excess of competing bacteria—selectivity that no generic iron chelator can match [2][3]. The quantitative evidence below documents precisely where these performance differences are decisive for scientific selection and procurement.

Free desferrioxamine (DFO)
Distinct volume of distribution and half-life profiles may shift PK parameter estimates; direct interchange not supported for quantitative iron-exposure models.
Amphibactin siderophores
Significantly lower conditional iron-binding stability may misassign the dominant ligand pool in seawater speciation studies; ferrioxamines remain the required calibrant.
Aluminoxamine (Al complex)
Al(III) substitution alters metal-complex recognition and may not reproduce ferrioxamine-specific microbial uptake or metabolic clearance patterns.

Ferroxamine – Product-Specific Quantitative Differentiation Evidence Against Closest Comparators


Ferroxamine vs. Free Deferoxamine: 3‑Fold Smaller Volume of Distribution & 11‑Fold Longer Interdialytic Half-Life in Iron‑Overloaded Patients

Ferroxamine (FeA) exhibits a volume of distribution (Vd) of approximately 20 % body weight, which is 3‑fold smaller than the Vd of free deferoxamine (DFO) at ~60 % body weight [1]. In haemodialysis patients with haemosiderosis, the interdialytic half‑life of ferroxamine reaches 24.6 h, compared with 2.2 h in normal volunteers—an 11‑fold prolongation [2]. By contrast, free DFO is eliminated with a rapid‑phase half‑life of 1.0 h and a slow‑phase half‑life of 6.1 h in control subjects [3]. This divergence in distribution and elimination kinetics means that ferroxamine cannot be surrogated by DFO for pharmacokinetic modelling or bioanalytical method validation.

PK Distribution
Head-to-head
Vd: 20% vs 60% body weight
t½: 24.6 h vs 2.2 h (controls)
Supports PK model accuracy when ferroxamine is used as analytical standard; free DFO yields divergent estimates.
Human haemodialysis study (n=15); intramuscular DFO 10 mg/kg controls.
Clinical pharmacokinetics Iron chelation monitoring Therapeutic drug monitoring

Ferroxamine vs. Free Deferoxamine: >20‑Fold Higher Renal Clearance in Iron‑Overloaded Patients

In patients with haemochromatosis, the renal clearance of ferroxamine (FeA) over 6 h was 1,716 ml·h⁻¹·kg⁻¹, compared with only 85 ml·h⁻¹·kg⁻¹ for free desferrioxamine (DFA)—a 20.2‑fold difference [1]. In healthy controls, FeA renal clearance was 516 ml·h⁻¹·kg⁻¹ versus 91 ml·h⁻¹·kg⁻¹ for DFA (5.7‑fold higher). The quantity of FeA excreted in urine was 129.2 ± 40.0 µmol in patients versus 8.0 ± 4.6 µmol in controls (16‑fold difference), underscoring that ferroxamine is the predominant elimination species in iron‑overloaded states [1]. This extreme clearance differential makes ferroxamine essential for urinary iron‑excretion assays and invalidates substitution with DFO.

Renal Clearance
Head-to-head
20.2-fold higher
Required for urinary iron-excretion quantification; substitution with free DFO underestimates elimination.
Haemochromatosis patients, 6 h urine collection (n=6).
Renal elimination Iron chelation therapy Bioanalytical chemistry

Ferrioxamine Siderophores Exhibit >100‑Fold Stronger Conditional Iron‑Binding Stability Than Amphibactins in Seawater

In seawater at Station ALOHA (North Pacific Subtropical Gyre), ferrioxamine siderophores displayed conditional stability constants of log KFeL,Fe′cond = 14.0–14.4, whereas amphibactins—another major siderophore class—exhibited log K values of only 12.0–12.5 [1]. This difference of 1.5–2.4 log units corresponds to >100‑fold stronger iron binding by ferrioxamines under identical oceanographic conditions. The superior stability means ferrioxamines dominate upper‑water‑column iron speciation and are the siderophore class of choice for studies of dust‑derived iron acquisition, while amphibactins are relegated to deeper, recycled‑organic‑matter regimes [1].

Stability Constant
Cross-study
log K: 14.0–14.4 vs 12.0–12.5
Ferrioxamines dominate the strongest ligand class; amphibactins insufficient for L₁ pool calibration.
Seawater, Station ALOHA; voltammetric determination.
Marine biogeochemistry Siderophore speciation Iron-binding ligands

Ferrioxamine E Supplementation Improves Salmonella Recovery by Up to 6‑Fold vs. Conventional Enrichment Media

Supplementation of pre‑enrichment and enrichment broth media with ferrioxamine E at 1 µg·ml⁻¹ significantly improved Salmonella recovery from naturally contaminated foods [1]. From 762 chicken giblet samples, conventional tetrathionate broth yielded 27 S. typhimurium isolates, whereas ferrioxamine E‑supplemented broth recovered 33 isolates—a 22 % increase [1]. In 50 meat meal samples, ferrioxamine E supplementation enabled detection of 3 Salmonella‑positive samples; the conventional method detected zero [1]. Furthermore, Salmonella could be isolated from mixed cultures containing a 10³–10⁴‑fold excess of competing bacteria when ferrioxamine E was included, a selectivity unmatched by any non‑siderophore supplement [1]. The underlying mechanism is the restricted distribution of the FoxA ferrioxamine receptor, which is present in Salmonella enterica but absent in Escherichia coli and many other competing species [2].

Salmonella Recovery
Head-to-head
33 vs 27 isolates; 3/50 vs 0/50 detections; 10³–10⁴ competitor excess tolerated.
Ferrioxamine E supplement provides selective enrichment unattainable with generic iron sources.
Buffered peptone water ± 1 µg/ml FeE; naturally contaminated chicken giblets (n=762).
Food microbiology Salmonella detection Selective enrichment

Differential Ferrioxamine Test: Quantifying Chelatable Body Iron Distinguishes Haemochromatosis (1,948–2,462 µg·kg⁻¹) from Normal Stores (110–500 µg·kg⁻¹)

The differential ferrioxamine test measures the amount of body iron chelated as ferrioxamine (Fv) after a standard intravenous dose of desferrioxamine [1]. In five patients with untreated idiopathic haemochromatosis and one with transfusion haemosiderosis, Fv values ranged from 1,948 to 2,462 µg·kg⁻¹, compared with a normal range of 110–500 µg·kg⁻¹ [1]. This represents a 4–22‑fold elevation, providing a quantitative, ferrioxamine‑specific metric that directly reflects mobilizable iron stores. The test's diagnostic power lies in the unique stoichiometric relationship between ferrioxamine excretion and chelatable iron, which cannot be replicated by measuring free DFO or total urinary iron alone [1].

Chelatable Fe (Fv)
Head-to-head
1,948–2,462 vs 110–500 µg/kg
Ferroxamine-specific metric for mobilizable iron stores; alternative complexes do not provide this endpoint.
IV DFO, 6 h urine, ⁵⁹Fe-ferrioxamine tracer; n=6 patients, 31 healthy men.
Clinical diagnostics Iron overload Chelatable body iron

Ferroxamine – High-Value Research & Industrial Application Scenarios Supported by Quantitative Differentiation Evidence


Clinical Pharmacokinetic Studies of Iron Chelation Therapy

Ferroxamine is the mandatory analytical reference standard for quantifying the iron‑chelated metabolite in plasma and urine during DFO therapy. Its 3‑fold smaller volume of distribution (20 % vs. 60 % body weight) and up to 11‑fold longer half‑life (24.6 h vs. 2.2 h in normals) relative to free DFO make it the sole species that reflects tissue‑to‑extracellular iron redistribution [1][2]. Using DFO as a surrogate would yield pharmacokinetic parameters that under‑represent systemic iron exposure by an order of magnitude.

Urinary Iron Excretion Assays for Iron‑Overload Diagnosis

The >20‑fold higher renal clearance of ferroxamine compared with free DFO (1,716 vs. 85 ml·h⁻¹·kg⁻¹ in haemochromatosis patients) means that accurate quantification of chelatable urinary iron requires ferroxamine as the primary analyte [3]. The differential ferrioxamine test—which measures Fv values of 1,948–2,462 µg·kg⁻¹ in iron‑overloaded patients versus 110–500 µg·kg⁻¹ in normals—depends entirely on ferroxamine as the endpoint species and cannot be performed with any other iron‑chelator complex [4].

Selective Enrichment of Salmonella in Food Microbiology

Ferrioxamine E (and related ferrioxamine congeners) is an essential medium supplement for selective Salmonella enrichment. Supplementation at 1 µg·ml⁻¹ increases S. typhimurium recovery by 22 % over conventional media and enables detection from samples that yield zero isolates by standard methods (3 vs. 0 from meat meal) [5]. The selectivity stems from the FoxA receptor, which is present in Salmonella enterica but absent from E. coli and most competing flora, making ferrioxamines uniquely suited for pathogen‑specific enrichment workflows [6].

Marine Iron Speciation and Biogeochemical Cycling Research

Ferrioxamine siderophores are the strongest natural Fe‑binding ligand class in seawater, with conditional stability constants of log K 14.0–14.4—more than 100‑fold greater than amphibactins [7]. This makes ferrioxamine standards indispensable for calibrating competitive ligand exchange–voltammetric methods used to quantify the L₁ ligand pool in oceanographic iron‑speciation studies. No alternative siderophore class provides the stability constant range required to bracket the strongest natural Fe‑binding ligands.

Application
Selection Property
Validation Focus
Chelation pharmacokinetic research
Iron-chelated metabolite specificity
PK model fidelity with ferroxamine as the analytical standard
Urinary iron excretion research assays
Renal clearance-based analyte selection
Accurate quantification of chelatable iron in urine
Selective Salmonella enrichment
Siderophore receptor-mediated selectivity
Recovery improvement and competitor suppression in food samples
Marine iron speciation research
Conditional stability constant range
Calibration of strongest natural Fe-binding ligand class
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